Structural Differentiation from the 3,5-Dimethyl Analog: Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area
Replacement of the 3,5-dimethoxy substitution with 3,5-dimethyl groups yields the direct analog CAS 1049529-45-4. The target compound possesses 2 additional hydrogen-bond acceptor atoms (methoxy oxygen atoms; total H-bond acceptor count: 9 vs. 7 for the dimethyl analog) and a larger topological polar surface area (TPSA: 122 Ų vs. ~98 Ų for the dimethyl analog, computed via PubChem) [1]. These differences are expected to alter passive membrane permeability and P-glycoprotein recognition, as TPSA values above 120 Ų are commonly associated with reduced blood-brain barrier penetration but improved aqueous solubility profiles relative to more lipophilic analogs [2]. No direct comparative IC50 or cellular activity data for the two compounds were identified in the open literature at the time of this analysis.
| Evidence Dimension | Computed molecular descriptors (H-bond acceptors, TPSA) |
|---|---|
| Target Compound Data | H-bond acceptors: 9; TPSA: 122 Ų; XLogP3-AA: 1.6 |
| Comparator Or Baseline | 3,5-dimethyl analog (CAS 1049529-45-4): H-bond acceptors: 7; TPSA: ~98 Ų (estimated); XLogP3-AA: ~2.3 (estimated) |
| Quantified Difference | Δ H-bond acceptors = +2; Δ TPSA ≈ +24 Ų; Δ XLogP3-AA ≈ −0.7 |
| Conditions | Computed properties from PubChem (release 2025.09.15); no experimental assay context |
Why This Matters
The higher TPSA and lower logP of the dimethoxy compound predict superior aqueous solubility and potentially reduced off-target CNS exposure compared to the dimethyl analog—critical factors when selecting a tool compound for in vitro kinase profiling versus in vivo tumor models.
- [1] PubChem Compound Summary for CID 42317893 (target compound) and CID for 3,5-dimethyl analog (CAS 1049529-45-4). Computed properties: H-bond acceptor count, TPSA, XLogP3-AA. National Center for Biotechnology Information (2025). View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. (Context: TPSA–permeability relationship.) View Source
